molecular formula C22H20FN5OS B2503515 N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-31-8

N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Katalognummer B2503515
CAS-Nummer: 872995-31-8
Molekulargewicht: 421.49
InChI-Schlüssel: FNAJOTWWKHZJQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis and Pharmacological Evaluation

The study described in the first paper involves the synthesis of a new series of thiazolo-triazolo-pyridine derivatives with potential antibacterial and antifungal properties. The compounds were synthesized and characterized using various analytical techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis. The biological activity of these compounds was tested against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that the synthesized compounds exhibited significant antimicrobial activity, with some compounds showing particularly good efficacy .

Molecular Structure Analysis

Although the specific compound "N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide" is not directly mentioned, the molecular structure analysis of related compounds in the first paper suggests that the thiazolo-triazolo-pyridine core is a crucial pharmacophore. The presence of various substituents on this core structure, as characterized by the analytical techniques, plays a significant role in the antimicrobial activity of these compounds .

Chemical Reactions Analysis

The synthesis of the compounds in the first paper likely involves multiple steps, including the formation of the thiazolo-triazolo-pyridine core, followed by the introduction of substituents through reactions such as nucleophilic substitution. The specific chemical reactions and conditions used to synthesize these compounds are critical for obtaining the desired pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, would be influenced by their molecular structure. The presence of different functional groups, like the isocyano and substituted phenyl groups, would affect these properties and, consequently, the compounds' pharmacokinetics and pharmacodynamics .

Synthesis and Biological Evaluation of Nucleoside Transport Inhibitors

The second paper focuses on the synthesis of nucleoside analogs with imidazo- and triazolo-pyridazine ring systems, evaluated as inhibitors of nucleoside transport into human erythrocytes. The synthesis involved acetylating the ribofuranosyl moiety and then introducing the pyridazine ring. The resulting compounds were less active than known potent inhibitors, but they still managed to inhibit adenosine transport, indicating their potential as nucleoside transport inhibitors .

Case Studies and Relevance

While no specific case studies are mentioned in the provided papers, the pharmacological evaluation of the synthesized compounds against various microorganisms can be considered a case study of their potential as antimicrobial agents. The second paper's evaluation of nucleoside transport inhibition can be seen as a case study in the search for new therapeutic agents targeting nucleoside transport processes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

The compound is part of a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have been synthesized and evaluated for their potential antiproliferative activities. A study demonstrated that these compounds, when modified, can inhibit the proliferation of endothelial and tumor cells. This modification of the basic structure has shown promising results in cancer research, emphasizing the potential of such derivatives in therapeutic applications (Ilić et al., 2011).

Heterocyclic Compound Synthesis

Research into heterocyclic compounds, which include [1,2,4]triazolo[4,3-b]pyridazine derivatives, has revealed significant pharmaceutical importance. These compounds have been synthesized and studied for various biological activities. The versatility in their synthesis process allows for the creation of a wide range of derivatives, potentially leading to new therapeutic agents (Sallam et al., 2021).

Antioxidant Ability

Some derivatives have been synthesized and evaluated for their antioxidant abilities. In certain studies, these compounds exhibited significant antioxidant capabilities, highlighting their potential in combating oxidative stress-related diseases. This research opens up new avenues for the development of antioxidants that could play a crucial role in managing conditions associated with oxidative damage (Shakir et al., 2017).

Eigenschaften

IUPAC Name

N-[2-[6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-15-6-8-16(9-7-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-17-4-2-3-5-18(17)23/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAJOTWWKHZJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.